molecular formula C7H14O B13528698 2-Methyl-2-(1-methylpropyl)oxirane CAS No. 42328-43-8

2-Methyl-2-(1-methylpropyl)oxirane

Cat. No.: B13528698
CAS No.: 42328-43-8
M. Wt: 114.19 g/mol
InChI Key: XRYOOZWHQGGKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butan-2-yl)-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its unique structure, which includes a butan-2-yl group and a methyloxirane ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-butene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}=\text{CH}_2 + \text{m-CPBA} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{O})\text{CH}_2 ]

Industrial Production Methods

In industrial settings, the production of 2-(Butan-2-yl)-2-methyloxirane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Butan-2-yl)-2-methyloxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,2-Epoxybutane: Similar in structure but lacks the butan-2-yl group.

    2-Methyl-1,2-epoxypropane: Similar but with a different alkyl group attached to the epoxide ring.

Uniqueness

2-(Butan-2-yl)-2-methyloxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other epoxides. This uniqueness makes it valuable for specific applications where other epoxides may not be suitable.

Properties

IUPAC Name

2-butan-2-yl-2-methyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8-7/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYOOZWHQGGKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962427
Record name 2-(Butan-2-yl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42328-43-8, 53897-31-7
Record name 2-Methyl-2-(1-methylpropyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042328438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-isobutyloxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053897317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Butan-2-yl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.